molecular formula C11H11BrO3 B13942818 Methyl 2-bromo-4-cyclopropoxybenzoate

Methyl 2-bromo-4-cyclopropoxybenzoate

Cat. No.: B13942818
M. Wt: 271.11 g/mol
InChI Key: XZTSYUIAIIBYDI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyclopropoxybenzoate is a brominated aromatic ester featuring a benzoate core substituted with a bromine atom at the ortho position and a cyclopropoxy group at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its functional groups (bromo, cyclopropoxy, and ester) allow for further derivatization. Its structure combines steric bulk from the cyclopropoxy moiety with the electron-withdrawing effects of bromine, influencing reactivity and stability .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 2-bromo-4-cyclopropyloxybenzoate

InChI

InChI=1S/C11H11BrO3/c1-14-11(13)9-5-4-8(6-10(9)12)15-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

XZTSYUIAIIBYDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC2CC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to achieve bromination at the desired position on the benzoate ring . The cyclopropyloxy group can then be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(cyclopropyloxy)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 2-bromo-4-(cyclopropyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-(cyclopropyloxy)benzoate involves its interaction with molecular targets through its functional groups. The bromine atom and the cyclopropyloxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
  • Structural Differences : Replaces the cyclopropoxy group with a methoxy group and substitutes the ester with a ketone.
  • Reactivity : The ketone group is less prone to hydrolysis than the ester, making it more stable under basic conditions. However, the methoxy group is less sterically hindered compared to cyclopropoxy, facilitating electrophilic substitution reactions .
  • Applications : Used as an intermediate under strictly controlled conditions in manufacturing and laboratories, similar to Methyl 2-bromo-4-cyclopropoxybenzoate .
Methyl Shikimate
  • Structural Differences : A cyclic ester with hydroxyl and carboxylic acid groups, lacking aromaticity and halogen substituents.
  • Spectroscopy : FTIR and NMR data for methyl shikimate () highlight distinct peaks for hydroxyl (3300 cm⁻¹) and ester carbonyl (1700 cm⁻¹), differing from the brominated aromatic ester’s spectral features .

Substituent Effects on Reactivity

  • Cyclopropoxy vs. Methoxy/Ethoxy : The cyclopropoxy group introduces ring strain, enhancing reactivity in nucleophilic substitutions compared to linear ethers (e.g., methoxy). This strain may accelerate hydrolysis of the ester group under acidic conditions.
  • Bromine vs. Other Halogens : Bromine’s moderate electronegativity and leaving-group ability balance reactivity and stability. Chlorine analogs (e.g., methyl 2-chloro-4-cyclopropoxybenzoate) are less reactive in SNAr reactions, while iodine derivatives are more labile but less stable .

Physicochemical and Spectroscopic Properties

Key Data (Hypothetical Comparison Table)

Property This compound 2-Bromo-4'-methoxyacetophenone Methyl Shikimate
Molecular Weight ~259.1 g/mol ~229.0 g/mol ~200.2 g/mol
Functional Groups Ester, Br, Cyclopropoxy Ketone, Br, Methoxy Cyclic ester, OH
Boiling Point ~300°C (est.) ~250°C Decomposes
Hydrolysis Stability Moderate (ester-sensitive) High (ketone stable) Low (acid-labile)
NMR (¹H) Aromatic H: δ 7.5–8.0; Cyclopropoxy: δ 1.0–1.5 Aromatic H: δ 7.0–7.8; Methoxy: δ 3.8 OH: δ 5.5; Ester: δ 3.7

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